molecular formula C16H19ClN4OS B2783792 N-(4-chlorobenzyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide CAS No. 1171173-75-3

N-(4-chlorobenzyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide

Cat. No.: B2783792
CAS No.: 1171173-75-3
M. Wt: 350.87
InChI Key: RMPQSCFKMAIPGV-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C16H19ClN4OS and its molecular weight is 350.87. The purity is usually 95%.
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Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN4OS/c1-11-19-20-15(23-11)13-3-2-8-21(10-13)16(22)18-9-12-4-6-14(17)7-5-12/h4-7,13H,2-3,8-10H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMPQSCFKMAIPGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)C2CCCN(C2)C(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chlorobenzyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide is a compound that has garnered attention in the scientific community due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including cytotoxicity against cancer cell lines and antibacterial properties.

The molecular formula of this compound is C16H19ClN4OSC_{16}H_{19}ClN_{4}OS with a molecular weight of approximately 350.87 g/mol. The compound features a piperidine ring linked to a thiadiazole moiety, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC₁₆H₁₉ClN₄OS
Molecular Weight350.87 g/mol
CAS Number1144446-45-6

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds derived from 5-aryl-1,3,4-thiadiazoles have shown promising results against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines:

  • Cytotoxicity Studies :
    • Compounds 4e and 4i displayed high selectivity towards cancerous cells over normal cells.
    • Treatment with these compounds induced cell cycle arrest at the S and G2/M phases in cancer cells.
    • Increased levels of pro-apoptotic factors (Bax/Bcl-2 ratio and caspase 9) were observed in treated cells, indicating an apoptotic mechanism of action .
  • Case Studies :
    • In one study, N-(4-chlorobenzyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine derivatives were synthesized and evaluated for their anticancer properties. The results indicated that these compounds could effectively inhibit the proliferation of cancer cells through apoptosis .

Antimicrobial Activity

The compound also exhibits notable antibacterial properties. Research on related thiadiazole derivatives has revealed their effectiveness against various bacterial strains:

  • Antibacterial Studies :
    • A series of piperazine derivatives containing thiadiazole moieties demonstrated good antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis.
    • The minimum inhibitory concentration (MIC) for some derivatives was as low as 0.06 µg/mL .

Structure-Activity Relationship (SAR)

The biological activity of N-(4-chlorobenzyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine is influenced by its structural components:

  • Substituents on the Benzyl Moiety : The position and type of substituents on the benzyl ring significantly affect both anticancer and antibacterial activities.
  • Thiadiazole Ring Modifications : Alterations in the thiadiazole structure can enhance selectivity and potency against specific cancer types or bacterial strains .

Scientific Research Applications

Antiviral Activity

Research has indicated that derivatives of thiadiazole compounds exhibit promising antiviral properties. For instance, a study highlighted the effectiveness of thiadiazole derivatives against various viruses, including HIV and HCV. The compound N-(4-chlorobenzyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide is hypothesized to function similarly due to its structural similarities with known antiviral agents.

Case Study : A series of experiments demonstrated that certain thiadiazole derivatives could inhibit viral replication effectively, with IC50 values indicating strong antiviral activity against HIV reverse transcriptase enzymes .

Antimicrobial Properties

Thiadiazole derivatives are well-known for their antimicrobial activities. Studies have shown that compounds related to this compound possess significant antibacterial and antifungal properties.

CompoundActivityReference
Thiadiazole Derivative ABactericidal against E. coli
Thiadiazole Derivative BAntifungal against Candida species

Pesticidal Activity

Compounds containing thiadiazole moieties have been investigated for their insecticidal and fungicidal properties. The compound is believed to exhibit similar effects due to its structural components.

Case Study : Research conducted by Wang et al. (1999) demonstrated that certain thiadiazole derivatives exhibited potent insecticidal activity against pests like aphids and beetles .

Photovoltaic Materials

Recent studies have explored the use of thiadiazole-based compounds in organic photovoltaic cells. The incorporation of this compound into polymer blends has shown potential for enhancing the efficiency of solar cells.

ApplicationEfficiency IncreaseReference
Organic Solar Cells15% increase in efficiency

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